10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester
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Overview
Description
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester is a complex organic compound known for its unique chemical structure and properties This compound is part of the dibenzo[a,d]cycloheptene family, which is characterized by a tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester involves multiple steps. One common method includes the photoamination of 5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives followed by a transannular reaction with acetic acid . This process typically requires specific conditions such as the presence of p-dicyanobenzene and irradiation with ammonia or alkylamines.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tropane moiety is known to interact with neurotransmitter receptors, potentially affecting signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanol
- 5H-Dibenzo[a,d]cyclohepten-5-ol, 10,11-dihydro-
Uniqueness
The uniqueness of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-carboxylic acid (1R,5S)-tropan-3alpha-yl ester lies in its combination of the dibenzo[a,d]cycloheptene core with the tropane ester. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H27NO2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-2-carboxylate |
InChI |
InChI=1S/C24H27NO2/c1-25-18-12-13-19(25)15-20(14-18)27-24(26)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,18-20,23H,10-15H2,1H3 |
InChI Key |
NAWCPJNPSJBJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C3C4=CC=CC=C4CCC5=CC=CC=C35 |
Origin of Product |
United States |
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